Cas no 1428350-11-1 (N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide)

N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide
- N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-(1,2-oxazol-3-yl)oxamide
-
- インチ: 1S/C15H18N4O4/c1-19(2)11-5-3-10(4-6-11)12(20)9-16-14(21)15(22)17-13-7-8-23-18-13/h3-8,12,20H,9H2,1-2H3,(H,16,21)(H,17,18,22)
- InChIKey: YXOQYLAWPCFMKD-UHFFFAOYSA-N
- ほほえんだ: C(NCC(C1=CC=C(N(C)C)C=C1)O)(=O)C(NC1C=CON=1)=O
N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-1837-10mg |
N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide |
1428350-11-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-1837-40mg |
N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide |
1428350-11-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6414-1837-50mg |
N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide |
1428350-11-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6414-1837-10μmol |
N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide |
1428350-11-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-1837-75mg |
N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide |
1428350-11-1 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6414-1837-1mg |
N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide |
1428350-11-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6414-1837-3mg |
N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide |
1428350-11-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-1837-25mg |
N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide |
1428350-11-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6414-1837-4mg |
N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide |
1428350-11-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6414-1837-2μmol |
N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide |
1428350-11-1 | 2μmol |
$57.0 | 2023-09-09 |
N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamideに関する追加情報
Recent Advances in the Study of N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide (CAS: 1428350-11-1)
The compound N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide (CAS: 1428350-11-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. The presence of both a dimethylamino phenyl group and an oxazolyl moiety suggests potential interactions with biological targets such as kinases and neurotransmitter receptors, making it a promising candidate for further investigation.
Recent research has focused on elucidating the pharmacological properties of this compound. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide exhibits potent inhibitory activity against a subset of protein kinases implicated in cancer progression. The compound's ability to selectively target these kinases while sparing normal cells highlights its potential as a targeted therapy. Additionally, molecular docking studies revealed that the hydroxyethyl and oxazolyl groups play a critical role in binding to the kinase active site, providing insights for further structural optimization.
Another area of interest is the compound's potential application in neurodegenerative disorders. Preliminary in vitro studies have shown that N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide can modulate the activity of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This modulation could have implications for the treatment of conditions such as Parkinson's disease and depression. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.
The synthesis and characterization of N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide have also been a focus of recent research. A team of chemists reported a novel synthetic route that improves the yield and purity of the compound, making it more accessible for large-scale studies. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry were employed to confirm the compound's structure and purity, ensuring the reliability of subsequent pharmacological evaluations.
Despite these promising developments, challenges remain in the development of N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive preclinical studies. Nevertheless, the compound's unique structural and pharmacological properties make it a valuable tool for understanding disease mechanisms and a potential lead for drug development.
In conclusion, N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide (CAS: 1428350-11-1) represents a promising avenue of research in chemical biology and medicinal chemistry. Its dual potential in oncology and neuroscience, coupled with recent advancements in its synthesis and characterization, underscores the importance of continued investigation. Future studies should focus on optimizing its pharmacological profile and exploring its therapeutic potential in relevant disease models.
1428350-11-1 (N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide) 関連製品
- 1803635-64-4(2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)
- 2680836-00-2(3-(Methoxymethyl)-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)
- 513-08-6(Phosphoric Acid Tripropyl Ester)
- 1427012-63-2(1-3-(trifluoromethyl)pyridin-4-ylcyclopropan-1-amine)
- 1897138-64-5(3-bromo-4-fluoro-5-methoxybenzonitrile)
- 870010-44-9(2-(Cyclopropylethynyl)phenol)
- 872509-56-3(2,6-dichloro-3,5-dimethoxyaniline)
- 2138391-06-5(1-[5-(Dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]ethan-1-one)
- 2060061-86-9(1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid)



